Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step reaction process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-efficiency catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but different substituents, leading to variations in chemical and biological properties.
Mthis compound: Methyl ester instead of ethyl ester, affecting solubility and reactivity.
2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid: Carboxylic acid derivative with different acidity and potential for forming salts.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Biological Activity
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.31 g/mol |
IUPAC Name | Propan-2-yl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
CAS Number | 2060020-87-1 |
Synthesis Methods
The synthesis of this compound typically involves the condensation of 2-ethylimidazo[1,2-a]pyridine with isopropyl chloroformate in the presence of a base like triethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to maximize yield and purity .
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Zones : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been explored for its anticancer potential. A study reported that derivatives of imidazo[1,2-a]pyridine exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer):
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl derivative | MCF7 | 12.50 |
Isopropyl derivative | NCI-H460 | 42.30 |
These results suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance its efficacy against cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes involved in inflammatory pathways and may also affect receptor interactions in the central nervous system. This dual mechanism could explain its anti-inflammatory and analgesic properties observed in preliminary studies.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed a significant reduction in bacterial growth rates compared to controls.
- Cytotoxicity Testing : In vitro testing revealed that certain derivatives caused apoptosis in cancer cells through mechanisms involving disruption of microtubule formation and inhibition of cell cycle progression.
- Inflammation Models : Animal models have indicated that these compounds can reduce inflammation markers significantly when administered at specific dosages.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)12-11(9(2)3)14-10-7-5-6-8-15(10)12/h9H,4-8H2,1-3H3 |
InChI Key |
ULNCMQSCGXOQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)C(C)C |
Origin of Product |
United States |
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